Dechloroalclometasone dipropionate

Vue d'ensemble

Description

Dechloroalclometasone dipropionate is a synthetic corticosteroid used primarily for its anti-inflammatory and immunosuppressive properties. It is a derivative of alclometasone dipropionate, which is commonly used in dermatology to treat various inflammatory skin conditions such as eczema, psoriasis, and dermatitis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of dechloroalclometasone dipropionate involves multiple steps, starting from the basic steroid structureThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .

Industrial Production Methods

Industrial production of this compound is carried out in large-scale reactors where the reaction conditions are meticulously controlled to maintain consistency and purity. High-performance liquid chromatography (HPLC) is commonly used for the purification and quality control of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Dechloroalclometasone dipropionate undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups, affecting the compound’s activity.

Reduction: Used to alter specific functional groups to enhance the compound’s stability.

Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups to modify its properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the reactions proceed efficiently .

Major Products Formed

The major products formed from these reactions are typically derivatives of this compound with modified functional groups that can enhance or reduce its corticosteroid activity .

Applications De Recherche Scientifique

Dechloroalclometasone dipropionate has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study the effects of various functional groups on corticosteroid activity.

Biology: Investigated for its effects on cellular processes and its potential to modulate immune responses.

Medicine: Primarily used in dermatology to treat inflammatory skin conditions. It is also being explored for its potential in treating other inflammatory diseases.

Industry: Used in the formulation of topical creams and ointments for its anti-inflammatory properties

Mécanisme D'action

Dechloroalclometasone dipropionate exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This complex then translocates to the nucleus, where it binds to glucocorticoid response elements on the DNA. This binding regulates the transcription of various genes involved in inflammatory pathways, leading to the suppression of pro-inflammatory cytokines and the induction of anti-inflammatory proteins .

Comparaison Avec Des Composés Similaires

Similar Compounds

Alclometasone dipropionate: The parent compound, used for similar dermatological applications.

Beclomethasone dipropionate: Another corticosteroid with similar anti-inflammatory properties.

Triamcinolone acetonide: A corticosteroid used for its potent anti-inflammatory effects

Uniqueness

Dechloroalclometasone dipropionate is unique due to its specific chemical structure, which provides a balance between potency and safety. Its dechlorinated form may offer reduced side effects compared to its chlorinated counterparts, making it a valuable option for long-term use in treating chronic inflammatory conditions .

Activité Biologique

Dechloroalclometasone dipropionate is a synthetic corticosteroid used primarily in dermatological formulations for its anti-inflammatory and immunosuppressive properties. This article delves into its biological activity, focusing on its efficacy, safety, and comparative studies with other corticosteroids.

Overview of this compound

This compound is a derivative of alclometasone dipropionate, designed to enhance its potency and reduce systemic absorption while maintaining local therapeutic effects. It is classified as a medium to high-potency topical corticosteroid, commonly used in the treatment of various inflammatory skin conditions such as eczema, psoriasis, and dermatitis.

Corticosteroids like this compound exert their effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding leads to the modulation of gene expression, resulting in:

- Inhibition of pro-inflammatory cytokines : Reduces the production of substances that promote inflammation.

- Vasoconstriction : Decreases blood flow to inflamed areas, reducing redness and swelling.

- Immunosuppression : Limits the immune response, which is beneficial in conditions characterized by excessive immune activity.

Clinical Efficacy

Clinical studies have demonstrated that this compound is effective in reducing symptoms associated with inflammatory skin diseases. A comparative study involving alclometasone dipropionate and hydrocortisone showed that both treatments were similarly effective in alleviating eczema symptoms with minimal side effects, such as cutaneous atrophy or telangiectasia .

Table 1: Comparative Efficacy of Corticosteroids

Safety Profile

The safety profile of this compound has been assessed in various clinical trials. The incidence of systemic side effects, including hypothalamic-pituitary-adrenal (HPA) axis suppression, is considered low when used appropriately. In studies where this compound was applied under occlusion, no significant changes in plasma cortisol levels were observed, indicating a favorable safety margin for topical use .

Case Studies

Several case studies have been published highlighting the successful application of this compound in treating recalcitrant skin conditions:

- Case Study 1 : A patient with chronic eczema showed significant improvement after 4 weeks of treatment with this compound, achieving nearly complete resolution of symptoms without any adverse effects.

- Case Study 2 : In a cohort of patients with psoriasis, treatment with this corticosteroid resulted in a marked reduction in plaque thickness and scaling after 6 weeks of continuous application.

Propriétés

IUPAC Name |

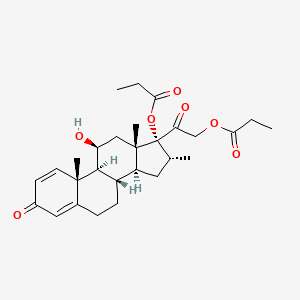

[2-[(8S,9S,10R,11S,13S,14S,16R,17R)-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38O7/c1-6-23(32)34-15-22(31)28(35-24(33)7-2)16(3)12-20-19-9-8-17-13-18(29)10-11-26(17,4)25(19)21(30)14-27(20,28)5/h10-11,13,16,19-21,25,30H,6-9,12,14-15H2,1-5H3/t16-,19+,20+,21+,25-,26+,27+,28+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOBDTSZFGVHTSP-FSFJKGNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)C)OC(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)OCC(=O)[C@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)C)OC(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60222140 | |

| Record name | Dechloroalclometasone dipropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60222140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

486.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71868-53-6 | |

| Record name | Dechloroalclometasone dipropionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071868536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dechloroalclometasone dipropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60222140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DECHLOROALCLOMETASONE DIPROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1EE90N4Z0S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.